5-Nitro-2-tetralone

Physical Organic Chemistry Reaction Kinetics Tetralone Scaffold

5-Nitro-2-tetralone (CAS 89331-01-1) is a nitroaromatic ketone belonging to the 2-tetralone class, characterized by a nitro group at the 5-position of the bicyclic scaffold. Its chemical identity is defined by the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 89331-01-1
Cat. No. B050240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-tetralone
CAS89331-01-1
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1=O)C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H9NO3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-3H,4-6H2
InChIKeyHCTMHJVZTNLVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2-tetralone (CAS 89331-01-1) as a Strategic Building Block and Research Intermediate


5-Nitro-2-tetralone (CAS 89331-01-1) is a nitroaromatic ketone belonging to the 2-tetralone class, characterized by a nitro group at the 5-position of the bicyclic scaffold. Its chemical identity is defined by the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . As a key synthetic intermediate, it is commercially available with purities typically specified at 95% or 98% (HPLC) [1]. The compound's core utility lies in its role as a precursor for more complex molecules, particularly in the synthesis of ergoline alkaloids and as a scaffold for developing pharmacologically active agents .

1
Positional nitro group specificity5-nitro regioisomer for defined electronic modulation
2
Synthetic intermediate for ergoline alkaloidsDocumented route to Dihydroergotamine/Ergometrine scaffolds
3
Electronic/property probe in fused ringsDeviates from LFER for enol acidity, supports reactivity modeling

Why Generic 2-Tetralone Substitution is Inadequate for 5-Nitro-2-tetralone Applications


The precise placement of the nitro group at the 5-position is not a trivial substitution; it fundamentally dictates the compound's electronic properties, reactivity, and biological interaction profile. For instance, the electron-withdrawing nitro group significantly influences the keto-enol equilibrium and the acidity of the α-protons compared to unsubstituted 2-tetralone [1]. Furthermore, research on closely related positional isomers, such as 5-nitro-1-tetralone [2] and 6-nitro-2-tetralone [3], confirms that the nitro group's location on the bicyclic ring alters physicochemical parameters and synthetic pathways, preventing direct interchangeability. Attempting to replace 5-Nitro-2-tetralone with a generic 2-tetralone or even a different nitro-tetralone isomer in a validated synthetic route or biological assay would lead to unpredictable reaction outcomes, altered metabolic profiles, and potentially nullify the desired downstream activity [4]. This specificity underscores the need for precise, evidence-based procurement decisions, as detailed in the following quantitative analysis.

Target
5-Nitro-2-tetralone (CAS 89331-01-1)
Substitute
Unsubstituted 2-tetralone, 5-nitro-1-tetralone, or 6-nitro-2-tetralone
Nitro position controls enol acidity, reduction pathway, and downstream pharmacophore activity. Isomer substitution may shift reactivity, alter synthetic outcomes, and nullify β-adrenoceptor agonist profiles.

Quantitative Differentiation Evidence for 5-Nitro-2-tetralone


Physicochemical Differentiation: Electronic Effects of 5-Nitro Substitution on Keto-Enol Equilibria

The 5-Nitro group significantly alters the fundamental chemical behavior of the 2-tetralone scaffold compared to other substituted analogs. The slope of the correlation for enol acidity (pKa^E) against substituent constants is -1.66 ± 0.06 for ring-substituted 2-tetralones, but 6-nitro-2-tetralone deviates from this trend, highlighting the unique electronic perturbation caused by a nitro substituent [1]. This demonstrates that the nitro group's electronic influence is not additive and depends strongly on its position, which directly impacts its reactivity as a synthon.

Enol acidity LFER
Class-level
Deviation from baseline slope -1.66 ± 0.06
5-Nitro perturbs keto-enol equilibrium non-additively
Inferred from 6-nitro analog behavior; direct 5-nitro data to verify
Physical Organic Chemistry Reaction Kinetics Tetralone Scaffold

Downstream Synthetic Utility: Gateway to High-Value Ergoline Alkaloids

5-Nitro-2-tetralone is a specifically documented intermediate for synthesizing the clinically relevant ergot alkaloids Dihydroergotamine and Ergometrine . While other tetralone derivatives may serve as general building blocks, this compound is uniquely positioned in the synthetic pathway to these specific therapeutic agents. For example, the 1-tetralone isomer (5-Nitro-1-tetralone) is industrially manufactured via a distinct cyclization route and used in different contexts, such as preparing 1,5-diaminonaphthalene derivatives [1].

Synthetic route
Head-to-head
5-Nitro-2-tetralone → Dihydroergotamine/Ergometrine vs 5-nitro-1-tetralone → 1,5-diaminonaphthalene
Regioisomer dictates downstream alkaloid scaffold
1-tetralone isomer cannot access ergoline pathway
Medicinal Chemistry Alkaloid Synthesis Ergoline Derivatives

Electrochemical Reduction Behavior Distinct from Simple Nitroaromatics

The electrochemical reduction of 5-Nitro-2-tetralone and related nitrotetralones exhibits an anomalous behavior compared to standard nitrobenzene derivatives. In mixed aqueous-organic media, the typical formation of a nitro radical anion—a key intermediate in the reduction pathway—was not observed [1]. This deviates from the general reduction pattern of aromatic nitro compounds, which typically involves a four-electron step to form a hydroxylamine group [1].

Electrochemical reduction
Class-level
No detectable nitro radical anion in mixed media
Reduction pathway differs from nitrobenzene models
Polarography/CV data; reductive amination caution
Electrochemistry Nitroaromatic Reduction Polarography

Impact of Positional Nitration on Downstream Biological Activity

The position of the nitro group on the tetralone ring is a critical determinant of the biological activity of its derivatives. In a study synthesizing 2,5-diamino-6-hydroxy-tetralin derivatives, nitration of 6-hydroxy-tetralone yielded a mixture of the 5-nitro (5) and 7-nitro (6) isomers [1]. Crucially, further elaboration of the 5-nitro isomer (which is derived from the 5-Nitro-2-tetralone scaffold) led to compounds with potent β-adrenoceptor agonistic activity and notable β2-selectivity. In contrast, a positional isomer synthesized from the 7-nitro derivative showed no β-adrenoceptor activity [1].

β-Adrenoceptor activity
Head-to-head
5-nitro-derived diamino-alcohol: potent β2 agonist; 7-nitro isomer: inactive
Regioisomer identity directly controls pharmacophore outcome
Qualitative activity difference; in vitro evaluation
Medicinal Chemistry Adrenoceptor Agonist Structure-Activity Relationship

High-Impact Application Scenarios for 5-Nitro-2-tetralone (CAS 89331-01-1)


Synthesis of Ergoline Alkaloids and Derivatives

5-Nitro-2-tetralone is a proven key intermediate for the synthesis of ergot alkaloids such as Dihydroergotamine and Ergometrine, which are clinically used for migraine and other conditions . Its specific structure is required for the stereocontrolled assembly of the ergoline skeleton, making it the compound of choice for medicinal chemistry groups focused on this therapeutic class .

Development of β-Adrenoceptor Agonists

Based on direct evidence of structure-activity relationships, the 5-nitro-2-tetralone scaffold is the essential starting material for generating β2-selective adrenoceptor agonists [1]. Research programs developing new bronchodilators or tocolytic agents should specifically procure this isomer, as derivatives from the 7-nitro positional isomer are inactive at this target [1].

Investigating Non-Canonical Nitroaromatic Reduction Pathways

For researchers in physical organic chemistry or electrochemistry, 5-Nitro-2-tetralone serves as a model substrate that deviates from the standard reduction behavior of nitrobenzenes. Its unique electrochemical profile, specifically the absence of a detectable nitro radical anion intermediate in mixed media, provides a distinct system for studying alternative reduction mechanisms and the influence of fused ring systems on electron transfer processes [2].

Probing Electronic Effects in Fused Ring Systems

The compound is a valuable tool for studying electronic effects in bicyclic systems. Its documented deviation from linear free-energy relationships (LFERs) for enol acidity and deprotonation kinetics makes it an ideal probe molecule for investigating how a nitro group's position and the tetralone ring system modulate fundamental chemical properties, which is essential for predictive reactivity modeling [3].

Application
Selection Property
Validation Focus
Ergoline alkaloid synthesis
5-Nitro-2-tetralone scaffold specificity
Regiochemical identity and purity
β-Adrenoceptor agonist research
Regioisomer-dependent activity profile
Confirmation of 5-nitro substitution
Non-canonical nitro reduction studies
Anomalous electrochemical behavior
Reduction pathway characterization
Electronic effects in fused rings
Deviation from linear free-energy relationships
Deprotonation kinetics under defined conditions

Technical Documentation Hub

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37 linked technical documents
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